molecular formula C14H18N2O2 B2410859 N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide CAS No. 852137-09-8

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide

Cat. No.: B2410859
CAS No.: 852137-09-8
M. Wt: 246.31
InChI Key: YMAPDDXODXSNRW-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or therapeutic use. N-[(1,2-Dimethylindol-5-yl)methyl]-2-methoxyacetamide is a synthetic small molecule featuring an indole core coupled with a methoxyacetamide moiety. The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its prevalence in bioactive molecules and its potential to interact with various enzyme families. This specific compound is of significant interest in early-stage drug discovery for the development of novel chemical probes. Its molecular framework suggests potential for application in several research areas. The structure-activity relationship (SAR) of similar acetamide and indole-containing compounds has been explored in the context of inhibiting methyltransferase enzymes, which are crucial players in epigenetic regulation . Furthermore, the indole motif is a common feature in substrates and inhibitors of oxidoreductase enzymes, such as monoamine oxidases (MAOs) and flavin-containing monooxygenases (FMOs), indicating a potential research application in enzymology and metabolic studies . The methoxyacetamide group can influence the compound's physicochemical properties, potentially enhancing its metabolic stability and passive membrane permeability, a strategy often employed to improve the pharmacokinetic profile of cyclic peptides and other lead compounds in research settings . Researchers can utilize this compound as a building block or a core structure for designing and synthesizing novel analogs to investigate protein-ligand interactions and modulate specific biological pathways.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-6-12-7-11(4-5-13(12)16(10)2)8-15-14(17)9-18-3/h4-7H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAPDDXODXSNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for Indole Core Formation

The Fischer indole synthesis remains a cornerstone for constructing the 1,2-dimethylindole moiety. By reacting phenylhydrazine with methyl ethyl ketone under acidic conditions (e.g., HCl or H₂SO₄), the cyclization yields 1,2-dimethylindole. Subsequent nitration at the 5-position using a nitrating mixture (H₂SO₄/HNO₃) introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (Pd/C, H₂). The amine intermediate is then methylated using dimethyl sulfate in acetone, yielding 5-(chloromethyl)-1,2-dimethylindole after treatment with thionyl chloride in dichloromethane.

Friedel-Crafts Alkylation for Direct Functionalization

Alternative approaches employ Friedel-Crafts alkylation to introduce the chloromethyl group directly onto preformed 1,2-dimethylindole. Using chloroacetyl chloride and AlCl₃ in dichloromethane at 0–5°C, the reaction achieves regioselective substitution at the 5-position. This method bypasses nitration but requires stringent temperature control to minimize side reactions.

Amidation Techniques and Optimization

Acyl Chloride Aminolysis

The amide bond is formed via reaction of 5-(chloromethyl)-1,2-dimethylindole with 2-methoxyacetic acid derivatives. Converting 2-methoxyacetic acid to its acyl chloride (using SOCl₂ or oxalyl chloride) enables nucleophilic attack by the amine. This reaction is typically conducted in dichloromethane with triethylamine as a base, achieving yields of 65–75%.

Phase Transfer Catalyzed Coupling

A novel two-phase system (dichloromethane/water) with tetrabutylammonium bromide as a phase transfer catalyst facilitates the reaction between 5-(chloromethyl)-1,2-dimethylindole and sodium 2-methoxyacetate. This method operates under mild conditions (room temperature, 12 hours) and simplifies workup by enabling direct solvent distillation, yielding 80–85% product.

Purification and Isolation Strategies

Solvent Extraction Methods

Crude product isolation involves partitioning between dichloromethane and aqueous sodium bicarbonate to remove acidic impurities. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

Crystallization Procedures

Recrystallization from ethyl acetate/n-hexane (1:3) yields high-purity N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide as white crystals (m.p. 128–130°C). Purity exceeding 99% is confirmed via HPLC.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, indole H-3), 7.12 (d, J = 8.4 Hz, 1H, H-6), 6.95 (d, J = 8.4 Hz, 1H, H-7), 4.45 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >99% purity.

Process Optimization and Yield Enhancement

Temperature and Catalyst Effects

Lowering the amidation temperature to 0–5°C reduces byproduct formation (e.g., hydrolysis of acyl chloride). Catalytic amounts of DMAP (4-dimethylaminopyridine) improve reaction rates by 20%.

Solvent System Optimization

Replacing dichloromethane with ethyl acetate in the phase transfer system enhances solubility of the sodium salt, increasing yield to 88%.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted indole derivatives or acetamide derivatives.

Scientific Research Applications

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxyacetamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide
  • N-[(1,2-dimethylindol-5-yl)methyl]pentanamide

Uniqueness

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other similar indole derivatives .

Biological Activity

N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevance in clinical studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H15_{15}N2_2O2_2
  • Molecular Weight : Approximately 233.27 g/mol
  • Structure : The compound features an indole ring substituted with a dimethyl group and a methoxyacetamide side chain.

This compound acts primarily as an agonist at melatonin receptors, particularly:

  • Melatonin Receptor Type 1A (MTNR1A) : This receptor is involved in regulating circadian rhythms and reproductive functions.
  • Melatonin Receptor Type 1B (MTNR1B) : It plays a role in modulating various physiological processes through G protein-coupled signaling pathways.

Additionally, the compound has been shown to inhibit ribosyldihydronicotinamide dehydrogenase (quinone), which is involved in detoxification processes within cells.

Biological Activity

The biological activity of this compound has been explored in various studies:

1. Pharmacological Effects

  • Circadian Rhythm Modulation : The compound's agonistic action on melatonin receptors suggests its potential use in treating sleep disorders and circadian rhythm disruptions.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

2. Toxicological Profile

Research has shown that the compound does not exhibit significant toxicity in standard Ames tests, indicating a low carcinogenic risk. However, further studies are necessary to fully understand its safety profile.

Data Table: Biological Activities and Mechanisms

ActivityMechanism of ActionReferences
Melatonin receptor agonismActivation of MTNR1A and MTNR1B
Antioxidant effectsScavenging free radicalsPreliminary findings
Low toxicityNon-carcinogenic in Ames test

Q & A

Q. What are the critical steps and reagents for synthesizing N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide?

The synthesis involves coupling an indole derivative (e.g., 1,2-dimethylindole) with a methoxyacetamide group. Key steps include:

  • Alkylation : Introducing the methyl group to the indole nitrogen under controlled basic conditions (e.g., NaOH/K₂CO₃) .
  • Amide Bond Formation : Using coupling agents like carbodiimides (e.g., DCC) to link the indole-methyl intermediate with methoxyacetic acid .
  • Purification : Recrystallization or column chromatography to isolate the product, with yields optimized by adjusting reaction time (6-12 hours) and temperature (60-80°C) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), indole aromatic protons, and methyl groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 287.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. anticancer effects) may arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter receptor binding .
  • Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or concentrations (IC₅₀ values ranging from 10–50 µM) . Methodology : Perform dose-response curves across multiple models and validate findings with computational docking (e.g., AutoDock Vina) to compare binding affinities .

Q. What experimental designs are optimal for studying the compound’s reaction kinetics and stability?

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor hydrolysis of the acetamide group under varying pH (4–10) and temperatures (25–60°C). Pseudo-first-order rate constants (k) can quantify degradation .
  • Stability Profiling : Accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., free indole or methoxyacetic acid) .

Q. How can computational methods enhance mechanistic understanding of its biological interactions?

  • Molecular Dynamics (MD) Simulations : Simulate binding to targets like COX-2 or EGFR to predict binding modes and residence times .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity to guide analogue design .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., indole C-3 for electrophilic substitution) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data from X-ray vs. computational models?

Discrepancies in bond lengths or angles may arise from:

  • Crystal Packing Effects : Hydrogen bonding in the solid state vs. isolated molecules in silico .
  • Software Limitations : SHELX refinements may overfit low-resolution data (<1.0 Å). Cross-validate with Gaussian09-optimized geometries .

Comparative Studies

Q. What strategies differentiate this compound’s bioactivity from its structural analogues?

  • SAR Analysis : Compare analogues like N-(4-chlorophenyl) derivatives (higher logP, increased membrane permeability) .
  • Enzyme Inhibition Assays : Test selectivity against kinase panels (e.g., JAK2 vs. CDK4/6) using fluorescence polarization .

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